3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Descripción

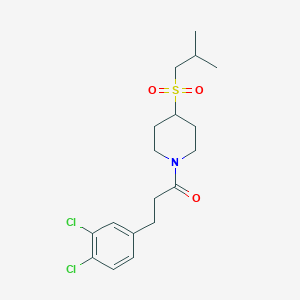

3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a 3,4-dichlorophenyl group and a 4-(isobutylsulfonyl)piperidine moiety. The 3,4-dichlorophenyl group is a common pharmacophore in ligands targeting G protein-coupled receptors (GPCRs), particularly cannabinoid receptors, due to its hydrophobic and electron-withdrawing properties .

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2NO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-16(19)17(20)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXGYEYUEJIWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1795298-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNOS, with a molecular weight of 406.36 g/mol. The structure features a dichlorophenyl group and a piperidine derivative with an isobutylsulfonyl substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 406.36 g/mol |

| CAS Number | 1795298-37-1 |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in the central nervous system (CNS). These activities include:

- Antidepressant Effects : Studies suggest that certain piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

- Anxiolytic Properties : Compounds with similar structures have shown potential in reducing anxiety-like behaviors in animal models, possibly through GABAergic mechanisms .

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, including dopamine and serotonin receptors, which play significant roles in mood regulation and anxiety response .

- Inhibition of Reuptake Transporters : Similar compounds have been found to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in synaptic clefts .

Study on Psychoactive Substances

A study published in PMC examined the detection and characterization of psychoactive substances from drug users. It highlighted the importance of continuous monitoring of new psychoactive substances (NPS), including those structurally related to this compound. The study utilized advanced analytical techniques such as LC-MS and NMR to identify these compounds effectively .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on several piperidine derivatives to assess their biological activities. The findings suggested that compounds with similar structural motifs exhibited varying degrees of efficacy in modulating CNS-related pathways. This underscores the potential therapeutic applications of this compound in treating mood disorders .

Comparación Con Compuestos Similares

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

- Key Features :

- Pharmacology :

- Comparison :

SR142801 ((S)-N-(1-[3-{1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl}propyl]-4-phenylpiperidin-4-yl)-N-methylacetamide)

- Key Features :

- Pharmacology :

- Comparison: Both compounds feature 3,4-dichlorophenyl-piperidine scaffolds. However, SR142801’s benzoyl and acetamide groups confer NK1 selectivity, whereas the target compound’s isobutylsulfonyl group may favor cannabinoid or sulfonylurea receptor interactions.

Rimonabant (SR141716A)

- Key Features :

- Pharmacology :

- The isobutylsulfonyl group may enhance solubility compared to rimonabant’s carboxamide.

Structural Comparison Table

*Calculated based on structural formula.

Key Research Findings

Role of Dichlorophenyl Groups: The 3,4-dichlorophenyl moiety enhances receptor binding affinity in cannabinoid ligands by filling hydrophobic pockets in CB1’s orthosteric site . In SR142801, this group contributes to NK1 receptor antagonism by mimicking endogenous peptide motifs .

Impact of Piperidine Modifications :

- Sulfonyl groups (e.g., isobutylsulfonyl) improve metabolic stability compared to carboxamides (AM251, rimonabant) by resisting enzymatic hydrolysis .

- Piperidine ring substitutions dictate receptor selectivity; bulkier groups (e.g., benzoyl in SR142801) favor NK1 over CB1 .

Functional Implications :

- Compounds with propan-1-one backbones (e.g., the target molecule) may exhibit prolonged half-lives due to reduced oxidative metabolism compared to pyrazole-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.